molecular formula C18H22N2O6S2 B3940832 1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate

1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate

Cat. No. B3940832
M. Wt: 426.5 g/mol
InChI Key: QGDAQZJZTWPKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate involves the inhibition of the serotonin transporter. This results in an increase in extracellular serotonin levels, which can have various effects on the nervous system. Additionally, this compound has been reported to exhibit affinity for various other receptors, including dopamine and norepinephrine receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(Benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate has been reported to exhibit various biochemical and physiological effects. It has been shown to increase extracellular serotonin levels in the brain, which can have various effects on mood, cognition, and behavior. Additionally, this compound has been reported to exhibit antinociceptive and antidepressant effects in animal models, which may be mediated by its effects on the serotonin system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate in lab experiments include its potent inhibition of the serotonin transporter, which can be useful for studying the role of serotonin in various physiological and pathological processes. Additionally, this compound has been shown to exhibit antinociceptive and antidepressant effects in animal models, making it a potential candidate for the development of new therapeutics for pain and depression.
The limitations of using this compound in lab experiments include its potential off-target effects, which may complicate the interpretation of results. Additionally, the use of this compound may be limited by its availability and cost, as well as ethical considerations related to animal research.

Future Directions

There are several future directions for research involving 1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate. One potential direction is the development of new therapeutics for pain and depression based on the antinociceptive and antidepressant effects of this compound. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential off-target effects. Finally, the development of new synthesis methods for this compound may increase its availability and reduce its cost, making it more accessible for scientific research.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate has been used in various scientific research applications. It has been reported to act as a potent inhibitor of the serotonin transporter, making it a potential tool for studying the role of serotonin in various physiological and pathological processes. Additionally, this compound has been shown to exhibit antinociceptive and antidepressant effects in animal models, making it a potential candidate for the development of new therapeutics for pain and depression.

properties

IUPAC Name

1-benzylsulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2.C2H2O4/c19-22(20,14-15-4-2-1-3-5-15)18-9-7-17(8-10-18)12-16-6-11-21-13-16;3-1(4)2(5)6/h1-6,11,13H,7-10,12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDAQZJZTWPKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylsulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate
Reactant of Route 2
1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate
Reactant of Route 3
1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate
Reactant of Route 4
1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate
Reactant of Route 5
1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate
Reactant of Route 6
1-(benzylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.